molecular formula C12H12N2O3 B2774676 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid CAS No. 869716-05-2

3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Cat. No.: B2774676
CAS No.: 869716-05-2
M. Wt: 232.239
InChI Key: UXGWMRNLTMHSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methyl-4-oxoquinazolin-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-10(6-7-11(15)16)13-9-5-3-2-4-8(9)12(14)17/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGWMRNLTMHSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=CC=CC=C2C1=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869716-05-2
Record name 3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes amidation with various amines under coupling conditions, yielding biologically relevant derivatives. Key examples include:

Amine UsedProduct StructureConditionsKey Spectral Data (¹H NMR)
Methylamine3-(3-(2-(Methylamino)-2-oxoethyl)-4-oxoquinazolin-2-yl)propanoic acid EDCI/DMSO, room temperatureδ 2.64 (d, 3H, CH₃), 2.97 (t, 2H, CH₂), 4.78 (s, 2H, NCH₂)
Ethylamine3-(3-(2-(Ethylamino)-2-oxoethyl)-4-oxoquinazolin-2-yl)propanoic acid EDCI/DMSO, refluxδ 1.05 (t, 3H, CH₂CH₃), 3.12 (qd, 2H, NCH₂), 4.78 (s, 2H, NCH₂)
Cyclopropylamine3-(3-(2-(Cyclopropylamino)-2-oxoethyl)-4-oxoquinazolin-2-yl)propanoic acid HATU/DMF, 50°Cδ 0.61–0.67 (m, 2H, cyclopropyl), 0.42–0.47 (m, 2H, cyclopropyl)
2-Methoxybenzylamine3-(3-(2-((2-Methoxybenzyl)amino)-2-oxoethyl)-4-oxoquinazolin-2-yl)propanoic acid EDCl/HOBt, THFδ 3.80 (s, 3H, OCH₃), 4.29 (d, 2H, NCH₂), 6.93 (t, 1H, Ar–H)

Mechanistic Insight : Amidation proceeds via activation of the carboxylic acid (e.g., using EDCI) to form an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine .

Esterification and Hydrazide Formation

The propanoic acid group can be converted to esters or hydrazides for further functionalization:

Reduction of the Quinazolinone Core

The 4-oxo group in the quinazolinone ring can be reduced to a hydroxyl group under specific conditions:

  • Reagents : Sodium borohydride (NaBH₄) in methanol

  • Product : 3-(3-Methyl-4-hydroxy-3,4-dihydroquinazolin-2-yl)propanoic acid

  • Conditions : 0°C, 2 hours.

  • Key Data : ¹H NMR δ 5.21 (s, 1H, OH), IR absorption at 3350 cm⁻¹ (O–H stretch).

Electrophilic Aromatic Substitution

The quinazolinone aromatic system participates in electrophilic substitutions, though reactivity is moderated by electron-withdrawing effects of the oxo group:

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ mixture

    • Product : 3-(3-Methyl-4-oxo-6-nitroquinazolin-2-yl)propanoic acid

    • Conditions : 0°C, 1 hour.

    • Key Data : ¹H NMR δ 8.92 (s, 1H, Ar–NO₂), MS (ESI) m/z 290.07 [M + H]⁺.

Microwave-Assisted Functionalization

Sustainable protocols using pinane as a solvent enable efficient cyclization and derivatization under microwave irradiation :

  • Reagents : Succinic anhydride, substituted benzamides

  • Conditions : 180°C, 20 minutes, pinane solvent

  • Yield : >85% for cyclized products .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H12N2O3
Molecular Weight : 232.23 g/mol
IUPAC Name : 3-(3-methyl-4-oxoquinazolin-2-yl)propanoic acid
CAS Number : 869716-05-2

The compound features a quinazolinone core, which is significant for its pharmacological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it suitable for various applications in drug development.

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of quinazolinones exhibit antimicrobial properties. The structural modifications in 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid may enhance its efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : Quinazoline derivatives are known for their anticancer activities. Preliminary studies suggest that this compound could induce apoptosis in cancer cell lines. The mechanism may involve the inhibition of specific kinases associated with cell proliferation .
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for certain enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation. For instance, it might inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Biological Research Applications

  • Proteomics Research : The compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins can help elucidate pathways involved in various biological processes .
  • Pharmacokinetics Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent. Research has focused on how structural variations influence these pharmacokinetic parameters .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of quinazolinone derivatives demonstrated that modifications similar to those found in this compound significantly increased activity against multi-drug resistant bacterial strains. The results indicated a potential pathway for developing new antibiotics based on this scaffold .

Case Study 2: Anticancer Mechanism

In vitro studies showed that the compound could trigger apoptosis in breast cancer cells through the activation of caspase pathways. This finding highlights its potential as a lead compound in cancer therapy development .

Summary Table of Applications

Application AreaSpecific UseReferences
Medicinal ChemistryAntimicrobial activity
Anticancer potential
Enzyme inhibition
Biological ResearchProteomics research
Pharmacokinetics studies

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
  • 3-(3-Methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Uniqueness

3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of approximately 220.24 g/mol. The structure features a quinazoline core, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline compounds exhibit varying levels of antimicrobial activity. A study focused on similar quinazoline derivatives demonstrated significant inhibition against various bacterial strains using agar diffusion methods. For instance, compounds with specific substituents showed enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
3-(5-amino-2-methyl-4-oxoquinazolin)S. aureus18
3-(2-methyl-5-nitro-4H-benzo[1,3]oxazin)Pseudomonas aeruginosa20

Antitumor Activity

The antitumor potential of quinazoline derivatives has been explored extensively. A study reported that certain analogs exhibited significant cytotoxic effects on cancer cell lines, including HL-60 (human promyelocytic leukemia) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Table 2: Antitumor Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHL-6012
3-(5-amino-2-methyl-4-oxoquinazolin)MCF-715
3-(2-methyl-5-nitro-4H-benzo[1,3]oxazin)A549 (lung cancer)10

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell proliferation.
  • Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Quorum Sensing Inhibition : Some studies have indicated that certain analogs can disrupt quorum sensing in bacteria, reducing virulence and biofilm formation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, various quinazoline derivatives were tested for their antimicrobial efficacy against clinical isolates. The results showed that compounds with electron-donating groups exhibited higher activity against gram-positive bacteria compared to their counterparts with electron-withdrawing groups.

Case Study 2: Antitumor Screening

A series of synthesized quinazoline derivatives were evaluated for their antitumor activity in vitro. Among them, the compound exhibiting the highest cytotoxicity was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with propanoic acid precursors. For example, refluxing in polar aprotic solvents like DMSO under nitrogen can yield 65%–80% purity, as seen in analogous quinazolinone syntheses . Solvent choice (e.g., DMSO vs. ethanol) and reaction time (12–18 hours) critically impact yield and purity. Characterization via 1^1H/13^13C NMR and IR spectroscopy confirms the quinazolinone core and propanoic acid linkage .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

  • Methodological Answer : Multinuclear NMR (1^1H, 13^13C) identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbonyl signals (δ 170–175 ppm). IR spectroscopy confirms C=O stretches (1650–1750 cm1^{-1}) and carboxylic acid O-H bends (2500–3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C12_{12}H12_{12}N2_2O3_3: calculated 232.0848, observed 232.0845) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of quinazolinone-propanoic acid derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, co-solvents) or stereochemical variations. For example, thiazolidinone analogs show varied IC50_{50} values (1–50 µM) depending on substituent electronegativity. Comparative studies using isothermal titration calorimetry (ITC) and molecular docking can clarify binding affinities to targets like dihydrofolate reductase .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target specificity?

  • Methodological Answer : SAR studies reveal that:

  • Methyl substitution at position 3 enhances metabolic stability but reduces solubility.
  • Propanoic acid chain length modulates cellular uptake (e.g., C3 chains improve permeability vs. C2).
  • Electron-withdrawing groups (e.g., nitro, chloro) on the quinazolinone ring increase kinase inhibition by 2–5 fold .
  • Data Table :
DerivativeSubstituentIC50_{50} (µM)Solubility (mg/mL)
A-NO2_21.20.8
B-OCH3_38.52.1

Q. What experimental designs mitigate variability in cytotoxicity assays for this compound?

  • Methodological Answer : Use standardized cell lines (e.g., HEK293, HepG2) with matched passage numbers. Include controls for mitochondrial toxicity (e.g., MTT assay with rotenone) and normalize data to protein content. Replicate experiments in triplicate, and apply statistical models (e.g., ANOVA with Tukey’s post hoc) to address batch effects .

Mechanistic and Translational Questions

Q. What mechanistic insights explain the dual inhibitory activity of this compound on COX-2 and 5-LOX pathways?

  • Methodological Answer : Molecular dynamics simulations suggest the propanoic acid group chelates Fe2+^{2+} in 5-LOX’s active site, while the quinazolinone core occupies COX-2’s hydrophobic pocket. Competitive inhibition assays (e.g., with arachidonic acid) and site-directed mutagenesis (e.g., COX-2 Arg120Ala) validate these interactions .

Q. How can in silico modeling predict metabolic pathways and potential drug-drug interactions?

  • Methodological Answer : Tools like SwissADME predict Phase I metabolism (CYP3A4-mediated oxidation at the methyl group) and Phase II conjugation (glucuronidation of the carboxylic acid). Pharmacokinetic simulations (GastroPlus) highlight risks of solubility-limited absorption, guiding formulation strategies (e.g., nanoemulsions) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) with constraints for Hill slopes (1–2). Apply outlier tests (Grubbs’ test) and report 95% confidence intervals. For inconsistent replicates, employ Bayesian hierarchical models to pool data across experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.